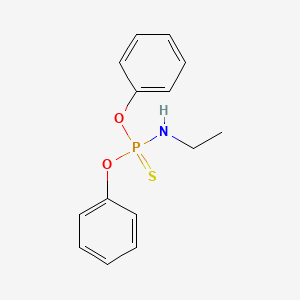

N-diphenoxyphosphinothioylethanamine

Description

Contextualization within Organophosphorus and Thio-organic Chemistry

Organophosphorus chemistry is the study of organic compounds containing phosphorus. wikipedia.org This field is incredibly diverse, encompassing compounds with a wide range of oxidation states and bonding patterns for phosphorus. wikipedia.org N-diphenoxyphosphinothioylethanamine is a pentavalent phosphorus compound, specifically a phosphoramidothioate. This classification highlights two important features: the presence of a phosphorus-nitrogen (P-N) bond and a phosphorus-sulfur (P=S) double bond.

The inclusion of sulfur in the form of a thiophosphoryl group (P=S) situates this compound within the realm of thio-organic chemistry. The replacement of an oxygen atom in a phosphate (B84403) with a sulfur atom can significantly alter the compound's electronic properties, reactivity, and biological activity. Thioamides, for example, are known to have different reactivity profiles compared to their amide counterparts. organic-chemistry.org

Theoretical Frameworks for Understanding Structural Features and Chemical Reactivity Potential

The structural and reactive properties of this compound can be understood through several theoretical frameworks. The geometry around the central phosphorus atom is expected to be tetrahedral. The presence of electronegative oxygen, nitrogen, and sulfur atoms influences the electron distribution within the molecule, creating a polar structure.

Quantitative structure-activity relationship (QSAR) studies on related phosphoramidothioates have shown that the three-dimensional characteristics of the substituents and the molecular charge play a crucial role in their chemical and biological interactions. nih.gov The reactivity of the P-N bond and the thiophosphoryl group are of particular interest. The P-N bond can be susceptible to hydrolysis, and the thiophosphoryl group can undergo various reactions, including oxidation and nucleophilic attack. Theoretical studies on similar organophosphorus compounds often employ density functional theory (DFT) to analyze their chemical reactivity. nih.gov

Overview of Key Research Domains and Scholarly Significance

While specific research applications for this compound are not readily found, the broader class of phosphoramidothioates is of significant interest in several research domains. Many organophosphorus compounds, including phosphoramidates, have been investigated for their potential biological activities. researchgate.net The introduction of phosphorus-containing groups into organic molecules can lead to novel therapeutic agents and probes for studying biological systems.

Furthermore, the synthesis of phosphoramidothioates is an active area of research. General methods for their preparation often involve the reaction of thiophosphoryl chloride with amines or the reaction of O,O-dialkyl phosphoramidothioates with various electrophiles. organic-chemistry.orgresearchgate.netgoogle.com The development of efficient and selective synthetic routes to these compounds is crucial for accessing new derivatives for further study. The characterization of these molecules typically relies on a suite of spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), and mass spectrometry. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-diphenoxyphosphinothioylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16NO2PS/c1-2-15-18(19,16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOPVZWPFVIOER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNP(=S)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16NO2PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326265 | |

| Record name | N-diphenoxyphosphinothioylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92254-96-1 | |

| Record name | NSC526091 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-diphenoxyphosphinothioylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Diphenoxyphosphinothioylethanamine and Its Derivatized Analogues

Established Synthetic Routes and Mechanistic Pathways

The construction of the N-diphenoxyphosphinothioylethanamine scaffold relies on established principles of organophosphorus chemistry, primarily focusing on the formation of the phosphorus-nitrogen (P-N) bond.

Direct Synthetic Approaches from Precursors

A primary and direct route to this compound involves the reaction of a reactive phosphorus(V) precursor with ethanamine. The most common precursor for this transformation is O,O-diphenyl chlorothiophosphate. This electrophilic phosphorus compound readily reacts with the nucleophilic ethanamine.

The reaction is typically carried out in an inert solvent, such as toluene (B28343) or acetonitrile, often in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and reaction conditions can influence the yield and purity of the final product. A general representation of this reaction is the coupling of an amine with a suitable phosphorus-based reagent. For instance, the synthesis of various amides can be achieved by reacting a carboxylic acid with an amine in the presence of a coupling agent, a principle that can be extended to the formation of phosphinic amides.

| Precursor 1 | Precursor 2 | Solvent | Conditions | Product |

| O,O-diphenyl chlorothiophosphate | Ethanamine | Toluene | Room Temperature, 12h | This compound |

| O,O-diphenyl chlorothiophosphate | Ethanamine | Acetonitrile | Room Temperature, 12h | This compound |

This table represents a generalized synthetic approach based on common organic chemistry principles. Specific yields and optimal conditions would be determined experimentally.

Multi-step Reaction Cascades and Strategic Bond Formations

In some instances, a multi-step approach may be employed, particularly when introducing specific functionalities or when the direct approach is not feasible. Such cascades often involve the in-situ generation of reactive intermediates. For example, a process analogous to the Staudinger reaction, involving the reaction of a phosphine (B1218219) with an azide, could potentially be adapted to form the P-N bond, followed by subsequent modifications.

Continuous-flow synthesis offers a modern and efficient alternative for multi-step transformations, allowing for precise control over reaction parameters and facilitating the in-line purification of intermediates. This methodology has been successfully applied to the synthesis of complex molecules and could be adapted for the production of this compound and its derivatives.

Design and Synthesis of this compound Analogues and Derivatives

The systematic modification of the this compound structure is essential for developing a comprehensive understanding of its chemical and potentially biological properties. These modifications can be targeted at the phenoxy groups, the ethanamine chain, or through the introduction of different atoms.

Systematic Modifications of Phenoxy Moieties and their Impact on Reactivity

The electronic and steric properties of the phenoxy groups can be systematically altered by introducing various substituents onto the phenyl rings. For example, electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) can be incorporated. The synthesis of such analogues would typically start from the corresponding substituted phenols to create the O,O-diaryl chlorothiophosphate precursor.

| Phenoxy Substituent | Predicted Impact on Reactivity |

| 4-Methoxy (electron-donating) | Decreased electrophilicity of phosphorus |

| 4-Chloro (electron-withdrawing) | Increased electrophilicity of phosphorus |

| 2,6-Dichloro (steric hindrance) | Slower reaction rates due to steric bulk |

This table provides a predictive analysis based on general chemical principles.

Rational Alkyl and Aryl Substitutions on the Ethanamine Chain

Modifications to the ethanamine side chain can be achieved through various synthetic strategies. N-alkylation of the corresponding primary phosphinothioic amide (P,P-diphenoxyphosphinothioic amide) is a viable route. This can be accomplished using alkyl halides or through reductive amination with aldehydes or ketones. A notable method involves the N-alkylation of phosphinic (thio)amides with alcohols via transfer hydrogenation, a process that is often efficient and produces water as the only byproduct. nih.govnih.gov For instance, reacting P,P-diphenylphosphinic amide with various alcohols in the presence of a ruthenium catalyst can yield the corresponding N-alkylated products. nih.gov

Furthermore, aryl groups can be introduced onto the nitrogen atom through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of an amine with an aryl halide.

Targeted Heteroatom Substitutions and Functionalization Strategies

The introduction of different heteroatoms into the molecular structure can lead to significant changes in its properties. One area of modification is the ethanamine chain, where one or more carbon atoms could be replaced by other atoms like oxygen or sulfur to create ether or thioether linkages, respectively.

Another strategy involves the modification of the amide nitrogen itself. While direct substitution on the nitrogen of a pre-formed this compound would be challenging, the synthesis could start with a functionalized ethanamine derivative. For example, using a diamine in the initial reaction with O,O-diphenyl chlorothiophosphate could introduce a second nitrogen atom. The synthesis of novel aryl(heteroaryl)sulfonyl ureas from the reaction of sulfonamides with amines provides a precedent for forming complex amide-like structures. nih.gov

Advanced Spectroscopic and Structural Characterization of N Diphenoxyphosphinothioylethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as the cornerstone for elucidating the precise molecular structure of N-diphenoxyphosphinothioylethanamine in solution. Through the analysis of ¹H, ¹³C, and ³¹P nuclei, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all atoms and their bonding relationships can be achieved.

High-Resolution ¹H, ¹³C, and ³¹P NMR Chemical Shift Analysis

The NMR spectra of this compound are characterized by distinct chemical shifts and coupling constants that reflect the unique electronic environment of each nucleus.

³¹P NMR: The phosphorus-31 nucleus is particularly informative. In a synthesis described in patent literature, the ³¹P NMR spectrum of this compound in an unspecified solvent showed a single resonance at approximately δ 62.9 ppm. This chemical shift is characteristic of a pentavalent phosphorus atom in a phosphoramidothioate environment, bonded to two oxygen atoms, one nitrogen atom, and one sulfur atom.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. The phenoxy groups are expected to show complex multiplets in the aromatic region (approximately δ 7.0-7.4 ppm). The ethylamine (B1201723) moiety will exhibit distinct signals. The methylene (B1212753) group adjacent to the nitrogen (P-NH-CH₂) is anticipated to appear as a multiplet due to coupling with both the N-H proton and the protons of the terminal methyl group. The methyl group (-CH₃) would likely be a triplet.

¹³C NMR: The carbon-13 NMR spectrum reveals the carbon framework. The aromatic carbons of the two phenoxy groups would produce several signals in the δ 120-150 ppm range. The ipso-carbon (the carbon directly bonded to the oxygen) is expected to be the most downfield of the aromatic signals. The two aliphatic carbons of the ethylamine chain will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ³¹P | 62.9 | Singlet | N/A |

| ¹H (Aromatic) | ~7.0 - 7.4 | Multiplet | |

| ¹H (CH₂) | Multiplet | ||

| ¹H (CH₃) | Triplet | ||

| ¹³C (Aromatic C-O) | ~150 | ||

| ¹³C (Aromatic) | ~120 - 130 | ||

| ¹³C (CH₂) | |||

| ¹³C (CH₃) |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the ¹H and ¹³C signals and confirm the bonding network, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks. A clear correlation would be observed between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethylamine group, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the ¹³C signals for the ethylamine's methylene and methyl groups by correlating them to their attached, pre-assigned protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. Crucial correlations would be expected between the N-H proton and the adjacent methylene carbon, as well as the phosphorus atom. Furthermore, correlations from the methylene protons to the phosphorus atom would firmly establish the P-N-C linkage.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a unique "fingerprint" and confirming the presence of key functional groups.

Assignment of Characteristic Vibrational Modes and Functional Group Identification

The IR and Raman spectra are expected to display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

P=S (Thione) Stretch: A strong band associated with the P=S stretching vibration is a key diagnostic feature for this class of compounds, typically appearing in the region of 600-700 cm⁻¹.

P-O-C (Phosphoester) Stretch: The asymmetric and symmetric stretching vibrations of the P-O-C linkages are expected to produce strong absorptions, often observed around 950-1050 cm⁻¹ and 750-850 cm⁻¹, respectively.

N-H Stretch: A moderate to sharp absorption band in the region of 3200-3400 cm⁻¹ would confirm the presence of the secondary amine (N-H) group.

Aromatic C-H and C=C Stretches: The phenoxy groups will give rise to multiple sharp bands above 3000 cm⁻¹ (C-H stretching) and in the 1450-1600 cm⁻¹ region (C=C ring stretching).

Aliphatic C-H Stretches: The ethylamine chain will show C-H stretching vibrations just below 3000 cm⁻¹.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3200 - 3400 | Secondary Amine |

| Aromatic C-H Stretch | > 3000 | Phenyl Ring |

| Aliphatic C-H Stretch | < 3000 | Ethyl Group |

| C=C Ring Stretch | 1450 - 1600 | Phenyl Ring |

| P-O-C Stretch | 950 - 1050 | Phosphoester |

| P=S Stretch | 600 - 700 | Thione |

Spectroscopic Probing of Molecular Conformations

The rotational freedom around the P-O, P-N, and C-C bonds can lead to different molecular conformations (rotamers). The exact positions and shapes of the vibrational bands, particularly in the fingerprint region (below 1500 cm⁻¹), can be sensitive to these conformational changes. By analyzing the spectra, potentially with the aid of computational modeling, it's possible to gain insight into the predominant conformation of the molecule in the solid state (via IR or Raman) or in solution.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns under ionization. The nominal molecular weight of the compound (C₁₄H₁₆NO₂PS) is 309.32 g/mol .

The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) confirming the molecular formula. The fragmentation pattern provides a roadmap of the molecule's structure. Key fragmentation pathways would likely involve:

Loss of a Phenoxy Radical: A common fragmentation for phenyl esters, leading to a significant fragment ion.

Cleavage of the P-N Bond: This would result in fragments corresponding to the diphenylphosphorothioyl moiety and the ethylamine cation.

Alpha-Cleavage: Fragmentation adjacent to the nitrogen atom within the ethylamine side chain is also a probable pathway.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 309 | [C₁₄H₁₆NO₂PS]⁺ | Molecular Ion |

| 216 | [(C₆H₅O)₂PS]⁺ | Loss of ethylamine |

| 93 | [C₆H₅O]⁺ | P-O bond cleavage |

| 77 | [C₆H₅]⁺ | Loss of oxygen from phenoxy |

Mechanistic Interpretation of Fragmentation Patterns

In addition to precise mass determination of the molecular ion, mass spectrometry provides structural information through the analysis of fragmentation patterns. The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is expected to proceed through several predictable pathways dictated by the strength of its chemical bonds.

Key expected fragmentation mechanisms include:

α-Cleavage: Fission of the P-N bond, which is often a labile site in such molecules, would lead to the formation of a diphenoxyphosphinothioyl cation ([M-NH₂CH₂CH₃]⁺) and an ethylamine radical.

Loss of Phenoxy Groups: The cleavage of the P-OAr bonds is a common pathway, resulting in the sequential loss of phenoxy radicals (•OPh) or phenol (B47542) (HOPh) molecules. This would produce significant fragment ions at m/z values corresponding to [M-OPh]⁺ and [M-2OPh]⁺.

Rearrangements: McLafferty-type rearrangements or hydrogen transfers prior to fragmentation can lead to the formation of stable neutral losses, such as the elimination of ethene from the ethylamine moiety.

Thiono-Thiolo Rearrangement: A characteristic rearrangement in phosphinothioyl compounds is the P=S to P-S-R isomerization, which can influence the subsequent fragmentation cascade.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones. The resulting spectrum provides information about the chromophores present in the molecule.

Analysis of Electronic Transitions and Chromophore Characteristics

The primary chromophore in this compound is the phenyl group. The spectrum is expected to be dominated by electronic transitions associated with the aromatic rings.

π → π* Transitions: These transitions are characteristic of aromatic systems. For the phenoxy groups, two main absorption bands are expected:

An intense band, typically below 220 nm, corresponding to the primary (E₂) aromatic transition.

A weaker, fine-structured band, typically between 250-280 nm, corresponding to the secondary (B) benzenoid transitions. The fine structure arises from vibrational levels coupled to the electronic transition.

n → π* Transitions: The non-bonding electrons on the nitrogen, oxygen, and sulfur atoms could potentially undergo n → π* transitions. However, these are generally much weaker than π → π* transitions and may be obscured or appear as shoulders on the more intense aromatic absorption bands.

The solvent used for analysis can influence the exact position and intensity of these bands through solute-solvent interactions.

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Solid-State Molecular Structures

While a crystal structure for this compound is not publicly available, the structure of the closely related compound O,O-diphenyl phosphoramidothioate has been determined. By analogy, this compound is expected to adopt a tetrahedral geometry around the central phosphorus atom. The P=S bond would be shorter than a P-S single bond, and the P-N and P-O bond lengths would be consistent with those observed in similar phosphoramidothioate structures. The two phenoxy groups and the ethylamine substituent would be arranged around the phosphorus center.

Table 2: Representative Crystallographic Data for an Analogous Compound (O,O-diphenyl phosphoramidothioate)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | P2₁/n | |

| a (Å) | 9.078(3) | |

| b (Å) | 10.021(3) | |

| c (Å) | 14.129(5) | |

| β (°) | 98.78(3) | |

| Z | 4 |

This data is for the analog O,O-diphenyl phosphoramidothioate and serves as an illustrative example of the crystallographic parameters expected for this compound.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonding. The N-H proton of the ethylamine group is a hydrogen bond donor, while the sulfur atom of the P=S group and the oxygen atoms of the phenoxy groups are potential hydrogen bond acceptors.

Electron Paramagnetic Resonance (EPR) Spectroscopy (where applicable for radical species or certain metal complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. mdpi.comnih.govnih.gov It is particularly valuable for the characterization of radical species and certain transition metal complexes. nih.govnih.govresearchgate.net The principles of EPR are analogous to those of Nuclear Magnetic Resonance (NMR), but EPR focuses on the transitions of electron spins in an applied magnetic field, rather than the spins of atomic nuclei. mdpi.com

The applicability of EPR spectroscopy to the study of this compound would depend on the generation of a paramagnetic form of the molecule. In its ground state, this compound is a diamagnetic species, possessing no unpaired electrons, and would therefore be EPR-silent. However, should the molecule be converted into a radical cation or anion, or if it were to form a complex with a paramagnetic metal ion, EPR spectroscopy would become a powerful tool for its characterization.

Hypothetical Application to Radical Species:

The formation of a radical species from this compound, for instance through oxidation or reduction, would introduce an unpaired electron into the molecular system. EPR spectroscopy could then provide detailed information about the electronic structure of this radical. The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants. mdpi.com

g-Factor: The g-factor provides information about the electronic environment of the unpaired electron. Anisotropic g-values would indicate that the unpaired electron is localized on a specific atom or in a particular orbital with lower symmetry.

Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (e.g., 1H, 14N, 31P) would result in hyperfine splitting of the EPR signal. The magnitude of this splitting is directly proportional to the spin density of the unpaired electron at that nucleus, thus allowing for the mapping of the spin distribution across the radical species.

Hypothetical Application to Metal Complexes:

If this compound were used as a ligand to form a complex with a paramagnetic transition metal ion (e.g., Cu(II), Mn(II), Fe(III)), the resulting complex would be EPR active. nih.govresearchgate.net The EPR spectrum of such a complex would be sensitive to the coordination geometry around the metal center, the nature of the donor atoms from the ligand, and the interaction between the metal ion and the ligand. Analysis of the EPR spectrum could reveal:

The oxidation state and electronic configuration of the metal ion.

The symmetry of the coordination sphere.

The nature of the metal-ligand bonding.

As of the current literature survey, no specific EPR studies on radical species or metal complexes of this compound have been reported. The generation and subsequent EPR characterization of such species remain a potential area for future research. Should such studies be undertaken, the resulting data would be invaluable in understanding the electronic properties and reactivity of this compound in paramagnetic states.

Computational and Theoretical Investigations of N Diphenoxyphosphinothioylethanamine

Elucidation of Reaction Pathways and Identification of Transition States

A comprehensive review of publicly available scientific literature and computational chemistry databases has revealed a significant gap in the current body of research. At present, there are no specific computational or theoretical studies detailing the reaction pathways or the identification of transition states for the chemical compound N-diphenoxyphosphinothioylethanamine.

While computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are standard approaches for elucidating reaction mechanisms, calculating activation energies, and characterizing the geometries of transition states for organophosphorus compounds, no such analyses have been published for this compound.

General theoretical studies on analogous organophosphorus compounds, such as O,O-diethyl O-4-nitrophenyl phosphorothioate (B77711) (parathion), have investigated mechanisms like alkaline hydrolysis. These studies often identify a key mechanistic step involving the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center, which proceeds through a pentacoordinate intermediate. However, without specific research on this compound, it is not possible to extrapolate these findings to create a detailed and accurate description of its reaction pathways.

The creation of data tables for activation energies, transition state geometries, or reaction coordinates is contingent upon the existence of peer-reviewed research that has performed these specific quantum chemical calculations for the molecule . As this information is not available, no data tables can be generated.

Further research is required to computationally model the reactivity of this compound to understand its potential reaction mechanisms, such as hydrolysis, thermal decomposition, or oxidation. Such studies would be invaluable for providing a fundamental understanding of the chemical behavior of this compound.

Coordination Chemistry and Ligand Properties of N Diphenoxyphosphinothioylethanamine

N-diphenoxyphosphinothioylethanamine as a Ligand: Chelation and Denticity

The potential of this compound to act as a ligand in coordination chemistry stems from the presence of multiple potential donor atoms. The molecule's structure includes phosphorus, sulfur, and nitrogen atoms, each with lone pairs of electrons that could, in theory, coordinate to a metal center.

The phosphorus atom, with its phosphinothioyl group, presents a primary site for coordination. The nature of the P=S bond could allow for either phosphorus or sulfur to act as the donor atom, or potentially for the bond to interact with a metal in a more complex manner. The ethoxy groups attached to the phosphorus are generally not considered strong donors. The terminal amine group (-NH2) provides a nitrogen atom with a lone pair, making it a classic donor site for coordination to metal ions. The relative donor strengths of the phosphorus, sulfur, and nitrogen atoms would influence the preferred coordination mode and the stability of the resulting metal complexes.

The spatial arrangement of the donor atoms in this compound suggests the possibility of various coordination modes.

Monodentate Coordination: The ligand could coordinate to a metal center through a single donor atom, such as the nitrogen of the amine group or the phosphorus atom.

Bidentate Chelation: If the ethylamine (B1201723) chain is of appropriate length, the ligand could form a stable chelate ring by coordinating through both the nitrogen and the phosphorus or sulfur atoms. This would result in a five- or six-membered ring, which is often favored in coordination chemistry.

Bridging Coordination: In polynuclear complexes, the ligand could act as a bridge between two or more metal centers, with different donor atoms coordinating to different metals.

Without experimental evidence, the actual denticity and preferred coordination mode of this compound remain undetermined.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of metal, solvent, and reaction conditions would be critical in isolating specific complexes.

Transition metals, with their partially filled d-orbitals, are prime candidates for forming complexes with ligands like this compound. The nature of the resulting complexes would depend on the specific transition metal, its oxidation state, and the coordination environment. Spectroscopic techniques such as NMR, IR, and UV-Vis, along with magnetic susceptibility measurements, would be essential for characterizing these hypothetical complexes.

Main group metal ions could also form complexes with this compound. The coordination chemistry of main group metals is often influenced by factors such as ionic radius and charge density. The resulting complexes would likely exhibit different structural and electronic properties compared to their transition metal counterparts.

Structural Analysis of Metal-N-diphenoxyphosphinothioylethanamine Complexes

Determination of Coordination Geometries and Isomerism

The coordination geometry of metal complexes containing this compound is primarily dictated by the coordination number and the electronic configuration of the central metal ion.

Coordination Geometries: The most definitive method for determining the coordination geometry in the solid state is single-crystal X-ray diffraction. For complexes of this compound, several geometries are anticipated. With one bidentate ligand and two monodentate co-ligands, a metal ion like Ni(II) or Pd(II) could adopt a tetrahedral or square planar geometry. youtube.comnih.gov With two or three this compound ligands, a metal ion such as Co(II), Ni(II), or Cu(II) would likely form an octahedral complex. redalyc.org Spectroscopic techniques, including NMR for diamagnetic complexes and UV-Visible spectroscopy, are crucial for inferring the geometry that is maintained in solution.

Isomerism: Metal complexes of this ligand can exhibit various forms of isomerism.

Geometric Isomerism: In square planar complexes of the type [M(L)₂(X)₂] (where L is a monodentate form of the ligand and X is another ligand) or octahedral complexes of the type [M(L)₂(X)₂] (where L is the bidentate ligand), cis and trans isomers are possible. In octahedral complexes with three ligands, [M(L)₃], facial (fac) and meridional (mer) isomers could form.

Optical Isomerism: Octahedral complexes with two or three chelating this compound ligands lack a plane of symmetry and are therefore chiral. They can exist as a pair of non-superimposable mirror images, known as enantiomers (Δ and Λ isomers). researchgate.net

Linkage Isomerism: While the primary coordination is expected via the sulfur and nitrogen atoms, the possibility of linkage isomerism exists if coordination occurs through the phosphinothioyl oxygen instead of sulfur under specific conditions, although this is generally less common for soft metal ions that prefer sulfur. researchgate.net

Characterization of Metal-Ligand Bond Lengths and Angles

The precise measurement of bond lengths and angles through X-ray crystallography provides fundamental insights into the nature of the metal-ligand interactions.

Bite Angle (S-M-N): The angle formed by the sulfur and nitrogen donor atoms with the central metal ion is known as the bite angle. For this compound, which forms a five-membered chelate ring, this angle is expected to be close to 90°. Deviations from the ideal angle can induce strain in the complex, affecting its stability and reactivity.

The structural data for a series of hypothetical metal complexes would be compiled in a table similar to the one below to allow for systematic comparison.

| Metal Complex (Hypothetical) | M-S Bond Length (Å) | M-N Bond Length (Å) | S-M-N Bite Angle (°) | Coordination Geometry |

| [Ni(L)Cl₂] | Data | Data | Data | Tetrahedral |

| [Pd(L)Cl₂] | Data | Data | Data | Square Planar |

| Co(L)₃₂ | Data | Data | Data | Octahedral |

| [Cu(L)₂]SO₄ | Data | Data | Data | Distorted Octahedral |

This table illustrates the type of data obtained from crystallographic studies; specific values for this compound complexes are not available.

Electronic Properties and Redox Behavior of Coordination Compounds

The electronic structure and redox activity of this compound complexes are determined by the interplay between the metal d-orbitals and the ligand's molecular orbitals.

Electronic Spectra: UV-Visible absorption spectroscopy is used to probe the electronic transitions within the complexes. The spectra are expected to show bands corresponding to:

d-d transitions: These are typically weak absorptions in the visible region and are characteristic of the metal's coordination geometry.

Charge-Transfer (CT) transitions: More intense absorptions may arise from ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). mdpi.com Given the presence of the sulfur donor and phenyl rings, both LMCT (S → M) and MLCT transitions could be observed.

Redox Behavior: Cyclic voltammetry (CV) is a key technique for investigating the redox properties of these complexes. nih.gov A CV experiment can reveal the formal reduction potentials and indicate the electrochemical reversibility of electron transfer processes. The redox events can be either metal-centered (e.g., Cu(II)/Cu(I)) or ligand-centered. The nature of the redox process is influenced by the metal ion and the co-ligands. nih.gov The electron-withdrawing phenoxy groups on the ligand would likely make ligand-based oxidation more difficult compared to ligands with electron-donating groups.

An interactive table summarizing the electrochemical data for a series of hypothetical complexes would be structured as follows.

| Metal Complex (Hypothetical) | E₁/₂ (Oxidation) (V vs. SCE) | E₁/₂ (Reduction) (V vs. SCE) | Process Assignment |

| [Ni(L)₂] | Data | Data | Ni(II)/Ni(III) or Ligand-based |

| [Cu(L)₂] | Not applicable | Data | Cu(II)/Cu(I) |

| [Fe(L)₃] | Data | Data | Fe(III)/Fe(II) |

This table represents the format for presenting electrochemical data; specific values for this compound complexes are not available.

Reactivity and Stability Profiles of this compound Metal Complexes

The stability and reactivity of these metal complexes are crucial for their potential applications.

Kinetic Stability: This refers to the rate at which the complex undergoes reactions, such as ligand substitution. Octahedral complexes of d⁶ low-spin metals like Co(III) are expected to be kinetically inert, while complexes of Cu(II) are often more labile.

Reactivity: The reactivity profile includes several possibilities:

Ligand Substitution: The coordinated ligand could be replaced by other competing ligands.

Reactions at the Coordinated Ligand: The chemical properties of the this compound ligand itself can be altered upon coordination. For example, the acidity of the N-H proton may be enhanced, allowing for deprotonation to form an amido complex.

Catalytic Activity: Transition metal complexes are often studied for their catalytic potential. The specific combination of the metal center and the this compound ligand could facilitate various organic transformations. uu.nl The stability of the complex is a critical factor in its viability as a catalyst. researchgate.net

Catalytic Applications and Mechanistic Pathways Involving N Diphenoxyphosphinothioylethanamine Derivatives

Fundamental Mechanistic Investigations of Catalytic Cycles

Without any specific data on the catalytic behavior of this compound, any attempt to create content for the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline. Further research on this specific compound is needed before a detailed article on its catalytic applications can be written.

Identification of Reaction Intermediates and Transition State Analysis

Detailed mechanistic studies involving this compound itself are not extensively documented. However, insights can be drawn from analogous phosphinothioyl amide and aminophosphine systems. In many catalytic reactions, particularly those involving palladium-catalyzed cross-coupling, aminophosphine ligands coordinate to the metal center.

Reaction Intermediates: In reactions like the Suzuki or Heck cross-coupling, the catalytic cycle typically involves intermediates where the phosphine (B1218219) ligand is bound to the palladium center in various oxidation states (e.g., Pd(0) and Pd(II)). The formation of oxidative addition complexes, where the aryl halide adds to the Pd(0)-ligand complex, is a key step. Subsequent transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling) leads to the formation of the desired carbon-carbon bond, followed by reductive elimination to regenerate the catalyst. For a catalyst system involving an this compound derivative, one could postulate the formation of intermediates where the phosphorus atom coordinates to the metal center. The ethanamine side chain could also play a role in stabilizing intermediates through secondary interactions.

Elucidation of the Role of this compound in Catalyst Activity and Selectivity

The activity and selectivity of catalysts derived from this compound analogues are dictated by the unique properties of the phosphinothioyl and ethanamine moieties.

Catalyst Activity: The Lewis basicity of the phosphorus and nitrogen atoms plays a crucial role in the catalytic activity. The phosphorus atom can act as a nucleophilic catalyst in certain organic transformations. wikipedia.org In transition metal catalysis, the σ-donating and π-accepting properties of the phosphine ligand influence the reactivity of the metal center. The presence of the thiophosphoryl group (P=S) generally leads to different electronic properties compared to a simple phosphine, which can modulate the catalytic activity.

The table below summarizes the catalytic performance of some aminophosphine ligands in Suzuki and Heck cross-coupling reactions, which can serve as a model for the potential applications of this compound derivatives. researchgate.net

| Ligand/Catalyst System | Reaction Type | Substrates | Product Yield (%) | Turnover Frequency (TOF, h⁻¹) |

| Ph₂PNH-C₆H₄-m-SH / Pd(OAc)₂ | Suzuki Coupling | 4-Iodoacetophenone + Phenylboronic acid | 96 | 48 |

| Ph₂PNH-C₆H₄-p-SH / Pd(OAc)₂ | Suzuki Coupling | 4-Iodoacetophenone + Phenylboronic acid | 96 | 48 |

| Ph₂PNH-C₆H₄-m-SH / Pd(OAc)₂ | Heck Coupling | Iodobenzene + Styrene | 82 | 41 |

| Ph₂PNH-C₆H₄-p-SH / Pd(OAc)₂ | Heck Coupling | Iodobenzene + Styrene | 89 | 45 |

Applications in Environmental Catalysis (e.g., pollutant degradation, green chemical processes)

A significant area of application for compounds structurally related to this compound is in environmental catalysis, particularly in the degradation of organophosphate pollutants. nih.gov Many pesticides and chemical warfare agents are organophosphorus compounds with P=O or P=S bonds. mdpi.com

The hydrolysis of these toxic compounds into less harmful substances is a critical area of research. Enzymes such as phosphotriesterases (PTEs) and organophosphate hydrolases (OPH) are highly efficient in catalyzing the hydrolysis of these phosphoester bonds. mdpi.com The mechanism typically involves a nucleophilic attack on the phosphorus center, facilitated by metal ions in the enzyme's active site. mdpi.com

Derivatives of this compound could potentially act as catalysts or ligands in systems designed to mimic these enzymes for the degradation of environmental pollutants. The thiophosphoryl group is a common feature in many pesticides, making compounds that can interact with and cleave this bond valuable for remediation efforts.

Biomimetic Catalysis and Enzyme Analogues

The structure of this compound lends itself to the design of biomimetic catalysts. Biomimetic chemistry aims to reproduce the structure and function of the active sites of enzymes using smaller, synthetic molecules. epa.gov

Given the prevalence of phosphorus in biological systems and the role of enzymes in metabolizing organophosphates, there is considerable interest in developing synthetic catalysts that can mimic the function of enzymes like phosphotriesterases. nih.gov These enzymes often feature a binuclear metal center in their active site that activates a water molecule for nucleophilic attack on the phosphorus atom of the substrate. mdpi.com

A ligand like this compound, with its multiple potential coordination sites (P, S, and N), could be used to create metal complexes that mimic the active site of these enzymes. The design of such catalysts could lead to efficient and robust systems for the detoxification of organophosphate nerve agents and pesticides. nih.govresearchgate.net The development of these "enzyme mimics" is a promising approach for applications in environmental remediation and as medical countermeasures against organophosphate poisoning. nih.govmdpi.com

Biological Activity and Mechanistic Insights Excluding Clinical Applications and Safety

In Vitro Enzyme Inhibition Studies

There is no information available in the scientific literature regarding the specific enzyme targets of N-diphenoxyphosphinothioylethanamine. Studies to determine its inhibitory effects on various enzymes, and the corresponding inhibition kinetics (e.g., competitive, non-competitive, uncompetitive), have not been reported.

Without identified enzyme targets or inhibition data, the structure-mechanism relationships for this compound cannot be elucidated. The specific molecular interactions, such as hydrogen bonding, hydrophobic interactions, or covalent modifications, that would govern its binding to and inhibition of an enzyme are unknown.

Receptor Binding Studies and Molecular Interaction Analysis

No receptor binding studies for this compound have been published. Therefore, its affinity and selectivity for any specific receptors, as well as the molecular details of its interaction with receptor binding sites, are not known.

Fundamental Interactions with Essential Biomolecules (e.g., DNA, proteins)

There is a lack of research on the fundamental interactions between this compound and essential biomolecules like DNA and proteins. It is unknown whether this compound can intercalate with DNA, bind to specific protein domains, or otherwise interfere with the function of these crucial cellular components.

Biochemical Mechanisms of Antimicrobial Action (if applicable)

There is no evidence in the scientific literature to suggest that this compound possesses antimicrobial properties. Consequently, no studies have been conducted to determine its potential biochemical mechanisms of action against microorganisms.

N Diphenoxyphosphinothioylethanamine in Materials Science and Functional Applications

Integration into Polymeric and Composite Materials

The incorporation of organophosphorus compounds into polymeric matrices is a well-established strategy for enhancing material properties, particularly flame retardancy. The phosphorus-containing group in N-diphenoxyphosphinothioylethanamine could function as a reactive flame retardant. During combustion, phosphorus compounds can form a protective char layer on the material's surface, which insulates the underlying polymer from heat and oxygen, thereby inhibiting further burning.

Furthermore, the amine group in this compound allows for its covalent integration into polymer backbones, such as epoxies or polyurethanes. This covalent bonding can lead to improved thermal stability and mechanical properties of the resulting composite material compared to simply blending the additive.

Table 1: Potential Effects of this compound Integration in Polymers

| Property | Potential Enhancement | Mechanism of Action |

|---|---|---|

| Flame Retardancy | Increased Limiting Oxygen Index (LOI) | Formation of a protective char layer during combustion. |

| Thermal Stability | Higher decomposition temperature | Covalent bonding of the molecule into the polymer network. |

| Mechanical Strength | Improved tensile strength and modulus | Cross-linking and reinforcement of the polymer matrix. |

Design and Synthesis of Smart Materials and Responsive Systems

The unique chemical structure of this compound lends itself to the development of smart materials that can respond to external stimuli. The phosphorus-sulfur bond and the lone pair of electrons on the nitrogen atom can interact with various analytes, leading to changes in the material's properties.

For instance, polymers functionalized with this compound could exhibit stimuli-responsive behavior, such as changes in shape, color, or solubility upon exposure to specific chemicals, pH changes, or temperature variations. The amine group can be protonated or deprotonated, leading to conformational changes in the polymer chains.

Optoelectronic Applications (e.g., components in organic light-emitting diodes, photodetectors)

Organophosphorus compounds are increasingly being explored for their potential in optoelectronic devices. The phenoxy groups in this compound provide aromaticity and potential for π-π stacking interactions, which are crucial for charge transport in organic semiconductors.

In the context of Organic Light-Emitting Diodes (OLEDs), derivatives of this compound could potentially serve as host materials for the emissive layer or as electron-transporting materials. The high thermal stability imparted by the phosphinothioyl group is also advantageous for the longevity of such devices. For photodetectors, the molecule's ability to absorb light and generate charge carriers could be harnessed.

Development of Chemical Sensors and Elucidation of Sensing Mechanisms

The presence of both a soft Lewis base (the sulfur atom) and a hard Lewis base (the nitrogen atom) makes this compound an interesting candidate for the development of chemical sensors. These sites can selectively bind with a variety of metal ions and organic molecules.

When integrated into a sensor platform, such as being coated onto a transducer, the binding of a target analyte to the this compound molecule would generate a detectable signal. The sensing mechanism would likely involve a change in the optical properties (e.g., fluorescence quenching or enhancement) or electrical properties (e.g., a change in conductivity) of the material.

Table 2: Potential Sensing Applications of this compound-based Sensors

| Target Analyte | Potential Sensing Mechanism | Transduction Method |

|---|---|---|

| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Chelation with sulfur and nitrogen atoms | Fluorescence or Colorimetric |

| Volatile Organic Compounds (VOCs) | Adsorption and interaction with phenoxy groups | Quartz Crystal Microbalance (QCM) |

| pH Changes | Protonation/deprotonation of the amine group | Potentiometric or Optical |

Applications in Energy Storage and Conversion Technologies (e.g., components for fuel cells, batteries, photovoltaics)

In the realm of energy technologies, organophosphorus compounds are being investigated for several roles. As an additive to electrolytes in lithium-ion batteries, this compound could improve the safety and performance by acting as a flame retardant and by forming a stable solid-electrolyte interphase (SEI) on the electrode surfaces.

In fuel cells, derivatives of this compound could potentially be incorporated into proton-exchange membranes to enhance their thermal and chemical stability. For photovoltaic applications, its electron-donating and -accepting moieties could be tailored for use in dye-sensitized solar cells or organic photovoltaics.

Surface Modification and Coating Technologies

The amine group of this compound provides a reactive handle for grafting the molecule onto various surfaces, such as silica, metal oxides, or other polymers. This surface modification can be used to impart new functionalities to the substrate.

For example, a surface coated with this compound could exhibit enhanced hydrophobicity, corrosion resistance, or flame retardancy. Such coatings could find applications in protecting electronic components, improving the durability of materials in harsh environments, or creating functional textiles.

Emerging Trends and Future Research Directions for N Diphenoxyphosphinothioylethanamine

Synergistic Approaches Combining Synthetic Innovation with Functional Applications

Future research would first need to establish a reliable and efficient synthetic route to N-diphenoxyphosphinothioylethanamine. Initial efforts would likely focus on adapting known methods for the formation of P-N and P-S bonds. Once synthesized, synergistic approaches could involve computational modeling to predict its potential bioactivity or material properties, followed by targeted functional assays.

Development and Application of Advanced Characterization Methodologies

Should this compound be synthesized, a full suite of advanced characterization techniques would be essential to confirm its structure and elucidate its properties. This would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and X-ray crystallography. Further analysis of its electronic and thermal properties could be conducted using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and thermogravimetric analysis (TGA).

High-Throughput Screening and Computational Design in Materials and Catalysis

If the compound becomes available, high-throughput screening could be employed to rapidly assess its potential in various applications. For instance, it could be screened against a panel of enzymes or receptors to identify potential biological targets. In materials science, computational design could be used to predict its utility in areas such as flame retardants or ligands for catalysis, leveraging the properties of the phosphorus and sulfur atoms.

Interdisciplinary Research Opportunities at the Interface of Chemistry, Biology, and Materials Science

The molecular structure suggested by the name this compound offers potential for interdisciplinary research. The presence of a phosphorus-sulfur bond is common in many pesticides and pharmaceuticals, suggesting possible applications in agrochemicals or drug discovery. The diphenoxy group could impart specific solubility and electronic properties relevant to materials science, such as in the development of novel polymers or organic electronics.

Unaddressed Challenges and Future Prospects in this compound Research

The primary and most significant challenge is the current lack of any published synthesis or characterization of this compound. The future prospects of this compound are entirely dependent on its successful synthesis and the subsequent discovery of interesting and useful properties. Initial research would need to address fundamental questions about its stability, reactivity, and basic physical and chemical characteristics. Until such foundational research is conducted and published, the potential of this compound remains purely speculative.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-diphenoxyphosphinothioylethanamine, and what key parameters influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between diphenoxyphosphine derivatives and thioylethanamine precursors. Key parameters include:

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) to enhance reactivity in phosphorous-thiol bond formation.

- Solvent optimization : Anhydrous conditions (e.g., THF or DCM) to prevent hydrolysis of intermediates.

- Temperature control : Reactions often require low temperatures (−10°C to 25°C) to minimize side reactions like oxidation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate pure product .

Q. Which spectroscopic techniques are most effective for characterizing N-diphenoxyphosphinothioylethanamine?

- Methodological Answer : A multi-technique approach is essential:

- NMR : ¹H and ³¹P NMR to confirm phosphinothioyl group connectivity and assess purity. For example, ³¹P NMR typically shows a singlet near δ 35–45 ppm for such compounds.

- FTIR : Peaks at 650–750 cm⁻¹ (P=S stretching) and 1150–1250 cm⁻¹ (P-O-C aromatic) validate functional groups.

- Mass spectrometry (HRMS) : Exact mass analysis confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are critical when handling N-diphenoxyphosphinothioylethanamine?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential volatility .

- Waste disposal : Segregate acidic or thiol-containing byproducts and neutralize before disposal via certified hazardous waste services .

- Emergency measures : Immediate decontamination with water for spills; avoid ethanol (may enhance dermal absorption) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for N-diphenoxyphosphinothioylethanamine across different solvents?

- Methodological Answer :

- Controlled experiments : Systematically vary solvent polarity (e.g., toluene vs. DMF) while monitoring reaction kinetics via HPLC or in situ IR.

- Computational modeling : Use DFT calculations (e.g., Gaussian) to compare solvation energies and transition-state stabilization.

- Error analysis : Check for trace water or oxygen in solvents via Karl Fischer titration, as moisture can hydrolyze phosphinothioyl groups .

Q. What strategies optimize the stability of N-diphenoxyphosphinothioylethanamine in long-term storage?

- Methodological Answer :

- Storage conditions : Argon-filled amber vials at −20°C to prevent photodegradation and oxidation.

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition.

- Stability assays : Periodic NMR (³¹P) and TLC to detect degradation products; correlate with Arrhenius modeling for shelf-life prediction .

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Parameter validation : Re-examine computational settings (e.g., basis sets, solvent models in Gaussian or ORCA). Compare with benchmarked phosphinothioyl compounds .

- Experimental replication : Repeat spectral acquisitions under standardized conditions (e.g., concentration, temperature).

- Collaborative verification : Cross-validate data with independent labs using alternative instruments (e.g., cryoprobes for enhanced NMR sensitivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.